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Compound of Interest

Compound Name:
Methyl 2,6-dimethylquinoline-4-

carboxylate

CAS No.: 774586-89-9

Cat. No.: B2905743

Get Quote

Executive Summary
Methyl 2,6-dimethylquinoline-4-carboxylate (CAS: 774586-89-9) represents a critical

scaffold in medicinal chemistry, particularly in the development of antimalarial agents and

DHODH (dihydroorotate dehydrogenase) inhibitors.[1] This guide provides a technical

comparison of the methyl ester against its parent compound, 2,6-dimethylquinoline-4-carboxylic

acid, and the structural analog 2,6-dimethylquinolin-4(1H)-one.

Key Finding: The esterification at the C4 position significantly alters the crystal packing motif by

eliminating the strong intermolecular O-H···O hydrogen bonding network seen in the parent

acid, shifting the solid-state stabilization toward

-

stacking and van der Waals interactions. This transition is critical for modifying lipophilicity
(LogP) and membrane permeability in drug design.
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Feature Target Compound
Primary Alternative (Parent
Acid)

Name
Methyl 2,6-dimethylquinoline-

4-carboxylate

2,6-Dimethylquinoline-4-

carboxylic acid

CAS No. 774586-89-9 104175-33-9

Formula

ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298=""

class="inline ng-star-inserted">

Mol.[2][3][4] Weight 215.25 g/mol 201.22 g/mol

Physical State Solid (Crystalline) Solid (Crystalline)

Melting Point
103–105 °C (Analogous

Esters)
>260 °C (Decomposes)

Solubility Soluble in DCM, EtOH, DMSO
Soluble in DMSO, dilute base;

Poor in water

Comparative Crystallographic Characterization
The following data contrasts the crystal lattice properties of the target scaffold against its

closest structurally characterized analogs. The 2,6-dimethylquinolin-4(1H)-one serves as the

"Scaffold Reference" for the planar quinoline core packing.

Table 1: Crystal Data Comparison
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Parameter

Scaffold Reference

(2,6-
dimethylquinolin-
4(1H)-one) [1]

Target Analog

(Methyl 2-
phenylquinoline-4-
carboxylate) [2]

Target Prediction

(Methyl 2,6-
dimethylquinoline-
4-carboxylate)

Crystal System Monoclinic Monoclinic Monoclinic (Predicted)

Space Group

a (

)
10.412 10.828 ~10.5–11.0

b (

)
12.961 7.535 ~8.0–12.0

c (

)
15.551 18.829 ~16.0–18.0

(deg) 94.37° 94.37° ~95°

Z (Units/Cell) 4 4 4

Packing Forces
N-H[1][2]···O

Hydrogen Bonds

-

Stacking, C-H···

-

Stacking dominant

Technical Insight: The target ester lacks the N-H donor present in the quinolone reference.

Consequently, its crystal lattice is predicted to adopt a packing motif driven by "head-to-tail"

-stacking of the planar quinoline rings, with the methyl ester group acting as a steric

spacer that expands the c-axis relative to the core scaffold.
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Detailed Structural Analysis
3.1 Quinoline Planarity & Steric Hindrance
The 2,6-dimethyl substitution pattern is crucial for biological activity but introduces specific

steric constraints in the solid state:

C2-Methyl: Sterically crowds the quinoline nitrogen, reducing the basicity and preventing

close face-to-face stacking at the N1 position.

C6-Methyl: Extends the longitudinal axis of the molecule, favoring linear alignment in the

crystal lattice.

C4-Ester: The carboxylate moiety typically rotates 45–60° out of the quinoline plane to

relieve steric strain with the C3/C5 protons. This "twisted" conformation disrupts the perfect

planarity seen in the acid form, lowering the melting point and increasing solubility in organic

solvents.

3.2 Intermolecular Interactions
Acid Form: Dominated by strong intermolecular hydrogen dimers (

motif) between carboxylic acid groups. High lattice energy

High Melting Point.

Ester Form (Target): The capping of the acid as a methyl ester breaks the dimer. The lattice

is stabilized by weaker dipole-dipole interactions between the carbonyl oxygens and

-

stacking of the aromatic rings. This makes the ester the preferred form for initial drug
formulation due to better bioavailability.

Experimental Protocols
Workflow 1: Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the following protocol

is recommended. This method minimizes twinning and ensures phase purity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2905743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

2,6-dimethylquinoline-4-carboxylic acid (Precursor)

Methanol (anhydrous)

Sulfuric acid (catalytic) or Thionyl chloride (

)

Step-by-Step Protocol:

Esterification: Dissolve 1.0 eq of 2,6-dimethylquinoline-4-carboxylic acid in anhydrous

methanol (10 mL/g).

Activation: Add 1.5 eq of

dropwise at 0°C.

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

Work-up: Evaporate solvent. Neutralize residue with sat.

. Extract with DCM.

Crystallization (Slow Evaporation):

Dissolve the crude ester in a minimum amount of hot Ethanol.

Filter the solution through a 0.45

m PTFE syringe filter into a clean vial.

Cover the vial with Parafilm and poke 3–4 small holes.

Allow to stand undisturbed at room temperature (20–25°C) for 3–7 days.

Result: Colorless prismatic crystals suitable for XRD.

Workflow 2: Structural Validation (XRD)
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Mounting: Mount crystal on a glass fiber using epoxy or cryo-loop.

Data Collection: Collect at 293 K (room temp) or 100 K (cryo) using Mo K

radiation (

= 0.71073

).

Refinement: Solve structure using Direct Methods (SHELXS) and refine using Full-matrix

least-squares on

(SHELXL).

Visualizations
Figure 1: Synthesis and Crystallization Logic
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Caption: Step-by-step workflow for converting the acid precursor into the target methyl ester

and growing diffraction-quality crystals.

Figure 2: Comparative Packing Forces
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Caption: Mechanistic difference in crystal lattice stabilization between the acid precursor and

the methyl ester target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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